Vitamin A2 Nitrile
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Description
Vitamin A2, also known as 3,4-Didehydroretinol, is a subcategory of vitamin A . It can exist as an aldehyde, Dehydroretinal (3,4-dehydroretinal), an alcohol, 3,4-dehydroretinol (vitamin A2 alcohol) or an acid, 3,4-dehydroretinoic acid (vitamin A2 acid) . Vitamin A2 Nitrile, a nitrile derivative of retinoic acid, is an intermediate in the synthesis of Vitamin A derivatives and an isomer of Retinal .
Synthesis Analysis
The synthesis of Vitamin A2 has been achieved by various chemical routes since its first production in 1948 . Nitrile synthesis in biological systems follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon nitrogen triple bond via dehydration of aldoxime to corresponding nitrile .Molecular Structure Analysis
The molecular formula of Vitamin A2 Nitrile is C20H25N . The IUPAC name is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenenitrile .Chemical Reactions Analysis
The conversion of Vitamin A1 to Vitamin A2 involves the introduction of an extra double bond into the ring of the methylester of vitamin A -ionone acid, by bromination with N-bromosuccinimide, followed by dehydrobromination with 4-phenyl morpholine .Physical And Chemical Properties Analysis
Vitamin A2 Nitrile is a pale yellow oily matter . It is soluble in Chloroform, DCM, Ethyl Acetate, and Ethanol . Its boiling point is 432.6±14.0°C at 760 mmHg and it has a density of 1.0±0.1 g/cm3 .Safety And Hazards
Future Directions
properties
CAS RN |
6248-59-5 |
---|---|
Product Name |
Vitamin A2 Nitrile |
Molecular Formula |
C₂₀H₂₅N |
Molecular Weight |
279.42 |
synonyms |
3-Dehydroretinonitrile |
Origin of Product |
United States |
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